

An In-depth Technical Guide to 6lodoisoquinolin-3-amine

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Compound of Interest		
Compound Name:	6-lodoisoquinolin-3-amine	
Cat. No.:	B15229932	Get Quote

Introduction

6-lodoisoquinolin-3-amine is a halogenated derivative of the isoquinoline amine scaffold. Isoquinoline and its derivatives are a significant class of heterocyclic compounds that are of great interest to researchers in medicinal chemistry and materials science due to their wide range of biological activities and applications. The introduction of an iodine atom at the 6-position and an amine group at the 3-position of the isoquinoline ring is anticipated to modulate the compound's physicochemical properties and biological activity. This guide provides available information on the physical data, potential synthetic routes, and expected biological relevance of **6-lodoisoquinolin-3-amine**, targeted at researchers, scientists, and drug development professionals.

CAS Number and Physical Data

A specific CAS number for **6-lodoisoquinolin-3-amine** is not readily available in public chemical databases as of the time of this writing, suggesting it may be a novel or less-common research chemical. However, physical data for the parent compound, isoquinolin-3-amine, is well-documented and can serve as a useful reference.

Table 1: Physical and Chemical Properties of Isoquinolin-3-amine



Property	Value	Source
CAS Number	25475-67-6	[1][2][3][4]
Molecular Formula	C ₉ H ₈ N ₂	[1][2][3]
Molecular Weight	144.17 g/mol	[1][2]
Melting Point	154-156 °C	[1]
Boiling Point	331.2 °C at 760 mmHg	[1]
Appearance	Solid	[5]
Solubility	Soluble in organic solvents like alcohol, benzene, and ether. Lower aliphatic amines are soluble in water.	[5]
рКа	5.05 (at 20°C)	[1]

Note: The physical properties of **6-lodoisoquinolin-3-amine** are expected to differ from the parent compound due to the presence of the iodine atom. The molecular weight will be significantly higher, and properties such as melting point, boiling point, and solubility will be altered.

Experimental Protocols: A Proposed Synthetic Pathway

While a specific, validated experimental protocol for the synthesis of **6-lodoisoquinolin-3-amine** is not available in the cited literature, a plausible synthetic route can be devised based on established methods for the synthesis of related iodo-quinolines and aminoisoquinolines. A potential approach involves the amination of a suitable 3-substituted-6-iodoisoquinoline precursor.

Proposed Synthesis Workflow





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Caption: Proposed synthetic workflow for **6-lodoisoguinolin-3-amine**.

Detailed Hypothetical Protocol

Disclaimer: The following protocol is a theoretical pathway and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 6-Iodoquinoline N-oxide

- Reaction Setup: In a round-bottom flask, dissolve 6-iodoquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid.
- Oxidation: Add a suitable oxidizing agent, for example, hydrogen peroxide (30% solution, 1.5 equivalents), dropwise to the solution at room temperature.
- Reaction Monitoring: Stir the reaction mixture at 70-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature
 and pour it into ice-cold water. Neutralize the solution with a base (e.g., sodium bicarbonate)
 until a precipitate forms. Filter the precipitate, wash with cold water, and dry under vacuum to
 yield 6-iodoquinoline N-oxide.

Step 2: Synthesis of 3-Cyano-6-iodoisoquinoline

- Reaction Setup: To a solution of 6-iodoquinoline N-oxide (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add trimethylsilyl cyanide (TMSCN, 2 equivalents).
- Reaction Conditions: Add a catalyst, such as triethylamine (2 equivalents), to the mixture.
 Stir the reaction at room temperature for 24-48 hours.



Work-up and Isolation: After the reaction is complete, pour the mixture into water and extract
with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude
product by column chromatography on silica gel to obtain 3-cyano-6-iodoisoquinoline.

Step 3: Synthesis of 6-lodoisoquinolin-3-amine

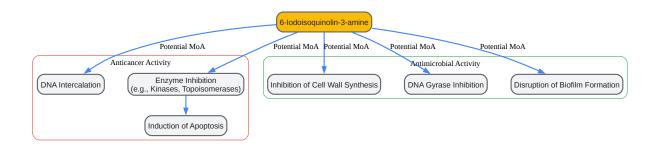
- Method A: Hydrolysis of the Nitrile to Amide followed by Hofmann Rearrangement
 - Hydrolysis: The 3-cyano-6-iodoisoquinoline can be hydrolyzed to the corresponding amide using acidic or basic conditions. For example, heating with concentrated sulfuric acid.
 - Hofmann Rearrangement: The resulting amide can then be treated with a solution of bromine or chlorine in sodium hydroxide to induce a Hofmann rearrangement, yielding 6lodoisoquinolin-3-amine.
- · Method B: Reduction of the Nitrile
 - Reduction: The nitrile group can be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
 - Work-up: The reaction is quenched carefully with water and a sodium hydroxide solution.
 The resulting solid is filtered off, and the organic layer is dried and concentrated to yield the final product.

Potential Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of **6-lodoisoquinolin-3-amine**, the broader class of quinoline and isoquinoline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities[6][7][8]. The presence of an iodine atom can enhance the antimicrobial properties of quinoline derivatives[6]. Tetrahydroisoquinoline derivatives have shown a broad spectrum of biological activities, including antitumor, antibacterial, and anti-HIV effects[9].

Potential Signaling Pathways and Cellular Targets





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Caption: Potential mechanisms of action for **6-lodoisoquinolin-3-amine**.

Conclusion

6-lodoisoquinolin-3-amine represents an interesting, yet underexplored, molecule for chemical and biological research. While specific data for this compound is scarce, this guide provides a framework for its study based on the known properties and reactivities of related isoquinoline derivatives. The proposed synthetic pathway offers a starting point for its chemical synthesis, and the overview of potential biological activities highlights its promise for further investigation in drug discovery programs. Researchers are encouraged to use this guide as a foundation for their own experimental designs, with the understanding that optimization and validation will be critical steps.

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